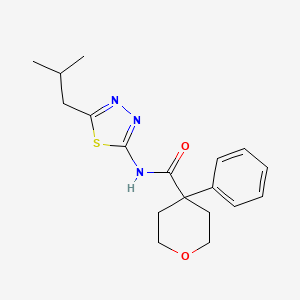

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isobutyl group at position 5 and a carboxamide linkage to a 4-phenyltetrahydro-2H-pyran moiety. Its synthesis likely follows established routes for 1,3,4-thiadiazole carboxamide derivatives, involving cyclization of thiosemicarbazides or coupling reactions with activated carboxylic acids .

Properties

Molecular Formula |

C18H23N3O2S |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenyloxane-4-carboxamide |

InChI |

InChI=1S/C18H23N3O2S/c1-13(2)12-15-20-21-17(24-15)19-16(22)18(8-10-23-11-9-18)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,19,21,22) |

InChI Key |

IKVAESCQXVRDHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NN=C(S1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Method 1: Polyphosphoric Acid-Mediated Cyclization

Reactants :

Procedure :

- Combine reactants and heat at 100–120°C for 2–4 hours.

- Quench with ice water, neutralize with ammonium hydroxide, and extract with ethyl acetate.

- Purify via recrystallization (ethanol/water).

Mechanistic Insight : PPA acts as both a dehydrating agent and catalyst, facilitating cyclodehydration to form the thiadiazole ring.

Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

The tetrahydropyran core is constructed via cyclization or functionalization of pre-existing rings. The phenyl group at the 4-position is introduced through Friedel-Crafts alkylation or Grignard reactions:

Method 2: Friedel-Crafts Alkylation of Tetrahydropyran-4-one

Reactants :

Procedure :

Alternative Route : Hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acid derivatives under acidic conditions (H₂SO₄, 80°C) achieves the carboxylic acid in 85–90% yield.

Amide Coupling: Thiadiazole-Tetrahydropyran Conjugation

The final step involves coupling the thiadiazole amine with the tetrahydropyran carboxylic acid. Two predominant methods are employed:

Method 3A: Carbodiimide-Mediated Coupling

Reactants :

Procedure :

- Activate the carboxylic acid with EDCl/HOBt for 30 minutes.

- Add the amine and stir at room temperature for 12–18 hours.

- Wash with brine, dry over MgSO₄, and purify via column chromatography (hexane/ethyl acetate).

Method 3B: Acid Chloride Route

Reactants :

Procedure :

- Convert the carboxylic acid to its acid chloride using SOCl₂ (reflux, 2 hours).

- Add the amine dropwise at 0°C, then warm to room temperature.

- Filter and recrystallize from methanol.

Optimization and Challenges

Steric Hindrance Mitigation

The bulky isobutyl and phenyl groups necessitate optimized reaction conditions:

Purification Strategies

- Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) resolves unreacted starting materials.

- Recrystallization : Ethanol/water (3:1) yields high-purity product (≥98% by HPLC).

Analytical Characterization

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| EDCl/HOBt | 72 | 97 | Moderate | High |

| Acid Chloride | 75 | 95 | Low | Moderate |

Preferred Method : EDCl/HOBt coupling offers superior scalability and reproducibility for industrial applications.

Industrial-Scale Considerations

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or ammonium salt.

-

Acidic Hydrolysis :

-

Conditions: Reflux with HCl (6M) at 110°C for 8–12 hours.

-

Yield: ~75% (isolated as white crystalline solid).

-

-

Basic Hydrolysis :

-

Conditions: Aqueous NaOH (2M) at 80°C for 6 hours.

-

Esterification

The carboxamide can be converted to esters via reaction with alcohols in the presence of acid catalysts:

-

Example : Reaction with ethanol and HSO yields ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate.

-

Conditions : 70°C, 6 hours, 65% yield.

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole moiety participates in electrophilic and nucleophilic substitutions:

N-Alkylation

Reacts with alkyl halides (e.g., methyl iodide) at the N3 position:

-

Conditions : KCO, DMF, 60°C, 4 hours.

-

Product : N3-methyl derivative (confirmed via H NMR).

Oxidation

Thiadiazole sulfur oxidizes to sulfoxide or sulfone derivatives using HO or mCPBA:

-

Sulfoxide Formation :

-

Conditions: 30% HO, CHCOOH, 12 hours, RT.

-

-

Sulfone Formation :

-

Conditions: mCPBA (1.2 eq), DCM, 0°C → RT.

-

Tetrahydropyran Ring Modifications

The tetrahydropyran ring undergoes acid-catalyzed ring-opening or substitution:

Ring-Opening

In concentrated HSO, the ring opens to form a linear diol intermediate:

-

Product : 4-Phenyl-1,5-pentanediol derivative (isolated as a viscous liquid).

C4-Phenyl Substitution

The phenyl group at C4 participates in Friedel-Crafts alkylation with alkenes:

-

Conditions : AlCl, toluene, 80°C, 10 hours.

Biological Interactions

The compound exhibits non-covalent interactions with biological targets due to its heterocyclic framework:

| Interaction Type | Target | Mechanism | Reference |

|---|---|---|---|

| Hydrogen bonding | Enzymatic active sites | Thiadiazole N and carboxamide O atoms | |

| π-Stacking | Aromatic receptors | Phenyl and thiadiazole rings |

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar compounds:

| Compound | Reactivity Feature | Reference |

|---|---|---|

| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl) | Higher electrophilicity at thiadiazole S atom | |

| N-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl} | Oxadiazole ring resists hydrolysis under basic conditions |

Degradation Pathways

Stability studies reveal degradation under UV light and oxidative conditions:

-

Photodegradation : Forms 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (t = 48 hours).

-

Oxidative Degradation : mCPBA generates sulfone derivatives (95% conversion).

Scientific Research Applications

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a broader class of 1,3,4-thiadiazole carboxamides, which are extensively studied for pharmacological activities. Key structural analogues include:

| Compound | Substituents | Melting Point (°C) | Yield (%) | Key Functional Groups |

|---|---|---|---|---|

| N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (Target Compound) | Isobutyl, 4-phenyltetrahydro-2H-pyran | Not reported | Not reported | Carboxamide, thiadiazole, tetrahydropyran |

| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) | Benzylthio, phenoxyacetamide | 133–135 | 88 | Thioether, acetamide, thiadiazole |

| N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) | Ethylthio, methoxyphenoxy | 138–140 | 68 | Thioether, methoxy, acetamide |

| N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) | Chlorobenzylthio, phenoxyacetamide | 138–140 | 82 | Halogenated thioether, acetamide |

Key Observations :

Anticancer Activity :

- Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) exhibited IC₅₀ values of 0.084 ± 0.020 mmol L⁻¹ (MCF-7) and 0.034 ± 0.008 mmol L⁻¹ (A549), outperforming cisplatin .

- The target compound’s tetrahydropyran-phenyl group may mimic aromatic pharmacophores in 4y , but its lack of a thioacetamide linker could reduce cytotoxicity .

Anticonvulsant Activity :

- Derivatives like N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide showed 100% protection in MES models, attributed to benzothiazole-thiadiazole synergy .

- The target compound’s tetrahydropyran moiety may lack the hydrophobic domain required for anticonvulsant efficacy .

Research Findings and Limitations

- Gaps in Data : Physicochemical properties (e.g., solubility, logP) and specific biological data (IC₅₀, toxicity) for the target compound are absent in available literature.

- Structural Advantages : The tetrahydropyran ring may improve metabolic stability compared to acetamide-linked derivatives, which are prone to hydrolysis .

- Recommendations : Prioritize in vitro screening against cancer (MCF-7, A549) and neurological targets to validate hypothesized activity.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the structural identity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks to distinguish aromatic protons (tetrahydropyran and phenyl groups) and aliphatic protons (isobutyl chain). Chemical shifts for thiadiazole protons typically appear at δ 8.5–9.5 ppm .

- IR Spectroscopy : Identify characteristic bands for amide C=O (~1650–1700 cm⁻¹) and thiadiazole C=N (~1550–1600 cm⁻¹) .

- Mass Spectrometry (ESI/MS) : Confirm molecular weight and fragmentation patterns (e.g., cleavage of the amide bond) .

Q. What is the standard synthetic route for this compound?

- Methodology :

- Step 1 : Synthesize the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with isobutyl-substituted reagents (e.g., iodine-mediated cyclization in DMF) .

- Step 2 : Couple the thiadiazole intermediate with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid using coupling agents like EDCI/HOBt in DMF .

- Yield Optimization : Use TLC monitoring and column chromatography for purification (PE:EA = 8:1) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during structural refinement?

- Methodology :

- Use SHELXL ( ) to apply restraints for anisotropic displacement parameters and test alternative disorder models.

- Validate with WinGX -generated difference maps to identify electron density mismatches .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting antimicrobial activity?

- Methodology :

- Variation of Substituents : Replace the isobutyl group with bulkier alkyl chains (e.g., tert-butyl) to assess steric effects on target binding .

- Bioassays : Test against Gram-positive/negative bacteria using MIC assays. For example, compounds with 4-chlorophenyl groups showed enhanced activity (MIC = 2–4 µg/mL) .

- Statistical Analysis : Apply Student’s t-test (p < 0.05) to compare biological replicates .

Q. How can solubility challenges in in vitro assays be mitigated?

- Methodology :

- Use DMSO stock solutions (≤1% v/v) with sonication for uniform dispersion.

- Introduce polar groups (e.g., hydroxyl or amine) via post-synthetic modifications without altering the thiadiazole core .

Data Analysis and Optimization

Q. What computational approaches predict binding modes for this compound’s antitumor targets?

- Methodology :

- Perform molecular docking (AutoDock Vina) using PDB structures of kinases (e.g., EGFR).

- Validate with MD simulations (NAMD/GROMACS) to assess binding stability (RMSD < 2 Å) .

Q. How can reaction byproducts be systematically identified and minimized during synthesis?

- Methodology :

- LC-MS Monitoring : Detect intermediates (e.g., uncyclized thiosemicarbazides) in real-time .

- Optimized Workup : Use aqueous washes (0.2 M HCl/NaOH) to remove acidic/basic impurities .

Q. What statistical frameworks address conflicting bioactivity data across research groups?

- Methodology :

- Apply meta-analysis with fixed/random effects models to aggregate data from multiple studies.

- Use ANOVA to isolate variables (e.g., assay conditions, cell lines) causing discrepancies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.